(3,3-Dimethylcyclobutyl)methanamine
Overview
Description
(3,3-Dimethylcyclobutyl)methanamine is a cyclic amine with the molecular formula C₇H₁₅N. . It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and an amine group at the methylene position.
Scientific Research Applications
(3,3-Dimethylcyclobutyl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclobutyl)methanamine typically involves the reduction of 3,3-dimethylcyclobutanecarboxamide. One common method includes the following steps :
- Dissolve 3,3-dimethylcyclobutanecarboxamide in tetrahydrofuran (THF).
- Add borane-tetrahydrofuran complex to the solution.
- Heat the mixture to 65°C overnight.
- Cool the reaction mixture to room temperature and quench with methanol.
- Concentrate the mixture to dryness to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethylcyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclobutyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclobutanemethanamine: Similar structure but lacks the methyl groups at the 3-position.
(3,3-Dimethylcyclobutyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness: (3,3-Dimethylcyclobutyl)methanamine is unique due to the presence of both the cyclobutane ring and the dimethyl substitution, which confer specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3,3-dimethylcyclobutyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)3-6(4-7)5-8/h6H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSARIBAZSSJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670333 | |
Record name | 1-(3,3-Dimethylcyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-67-4 | |
Record name | 1-(3,3-Dimethylcyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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